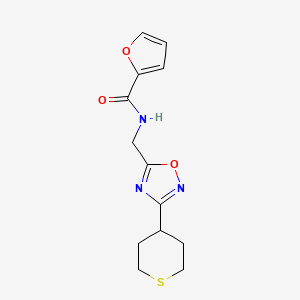

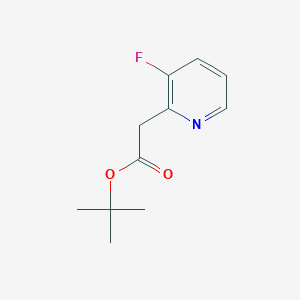

![molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3](/img/structure/B2498692.png)

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Übersicht

Beschreibung

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, also known as 5-Bromo-1-methyl-1,3-dihydro-2H-imidazol-2-one, is a heterocyclic compound with a molecular formula of C7H7BrN2O. This compound is a member of the imidazol-2-one family, which is a group of aromatic compounds known for their wide range of applications in the field of organic chemistry. This compound is a valuable reagent in organic synthesis, used in a variety of reactions to produce a range of products. This compound has also been investigated for its potential use as a therapeutic agent, with promising results in the fields of cancer and cardiovascular disease.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Design of Amyloid-Avid Probes

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its regioisomers have been studied in the context of designing amyloid-avid probes. The structures of these compounds have been elucidated through NMR NOESY experiments and single-crystal X-ray diffraction analysis. This research is significant for understanding the structural aspects of benzimidazole compounds, which are crucial in the design of probes for amyloid structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel compounds related to this compound demonstrated their potential in combating bacterial and fungal infections. These compounds exhibited comparable antibacterial activity to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Synthesis and Application in Coordination Polymers

The synthesis and properties of coordination polymers, incorporating compounds similar to this compound, have been explored. These coordination polymers are significant in materials science for their potential applications in various fields, including luminescence and magnetism (He et al., 2020).

Development of Cardiotonic Agents

Research on derivatives of 1,3-dihydro-2H-imidazol-2-ones, a class closely related to this compound, has shown promising results in the development of cardiotonic agents. These agents have demonstrated potential in the treatment of congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Synthesis and Identification of Novel Compounds

In another study, novel compounds derived from this compound were synthesized and identified. This research contributes to the expanding library of benzimidazole derivatives and their potential applications in various fields of chemistry and pharmaceuticals (Adnan, Hassan, & Thamer, 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one . .

Eigenschaften

IUPAC Name |

6-bromo-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNULJBICDDCLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

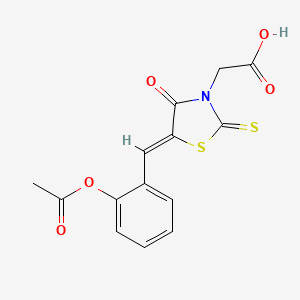

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

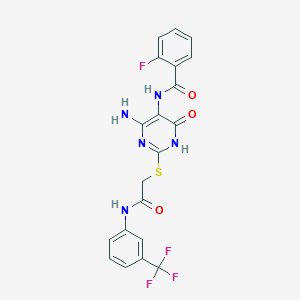

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

amine](/img/structure/B2498625.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)